2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide typically involves the reaction of aniline derivatives with sulfonyl chloride and subsequent coupling with phenylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures ranging from 0°C to 25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide
- 2-{[(dimethylamino)sulfonyl]anilino}-N-ethylacetamide
Uniqueness
2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide |
InChI |
InChI=1S/C16H19N3O3S/c1-18(2)23(21,22)19(15-11-7-4-8-12-15)13-16(20)17-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,17,20) |
InChI Key |
XTVOIKYXCWCWFU-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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